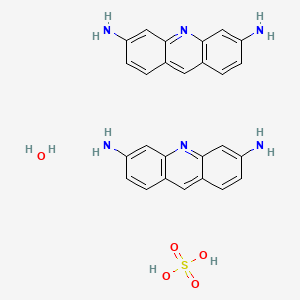

Proflavine hemisulphate

Description

Properties

IUPAC Name |

acridin-10-ium-3,6-diamine;sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADYXCVYLIKQJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=[NH+]C3=C(C=CC(=C3)N)C=C21)N.C1=CC(=CC2=[NH+]C3=C(C=CC(=C3)N)C=C21)N.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Proflavine hemisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1811-28-5 | |

| Record name | Proflavine hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001811285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Acridinediamine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Proflavine hemisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Proflavine Hemisulphate as a DNA Intercalator: A Mechanistic and Methodological Guide

This in-depth technical guide provides a comprehensive exploration of the mechanism of action of proflavine hemisulphate as a DNA intercalator. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, biophysical consequences, and key experimental methodologies used to characterize this process.

Introduction: The Enduring Relevance of a Classic Intercalator

Proflavine, an acridine dye, has a long history as a topical antiseptic and has been a subject of scientific inquiry for decades due to its potent antimicrobial and mutagenic properties.[1][2] Its biological activity is primarily attributed to its function as a DNA intercalating agent, a process where the planar proflavine molecule inserts itself between the base pairs of the DNA double helix.[3][4] This guide will elucidate the nuanced mechanisms of this interaction, from the initial binding to the downstream biological ramifications, and provide practical, field-proven protocols for its investigation.

Part 1: The Molecular Mechanism of Proflavine-DNA Intercalation

The interaction of proflavine with DNA is a dynamic, multi-step process that ultimately leads to significant structural and functional alterations of the genetic material.

The Proflavine Molecule: A Structural Prerequisite for Intercalation

This compound (3,6-diaminoacridine) is a planar, heterocyclic molecule.[1][5] This planarity is a critical feature, allowing it to slide into the space created between adjacent base pairs in the DNA double helix. At physiological pH, the proflavine molecule is predominantly in its cationic form, which facilitates its initial electrostatic attraction to the negatively charged phosphate backbone of DNA.[3]

A Two-Step Binding Process: From External Association to Intercalation

Kinetic studies have revealed that proflavine's intercalation into DNA is not a single event but a two-step process.[6][7]

-

Pre-intercalative Outside Binding: The initial interaction is a rapid, diffusion-limited process where the cationic proflavine molecule binds electrostatically to the exterior of the DNA duplex, in the vicinity of the phosphate backbone.[6][7] Molecular dynamics simulations suggest this formation of an "outside bound state" is an extremely fast event, occurring on a nanosecond timescale.[6]

-

Intercalation: This is a slower process, on the order of milliseconds, where the externally bound proflavine molecule inserts itself into the space between two adjacent base pairs.[7][8] This step requires a conformational change in the DNA, including unwinding and lengthening of the double helix to accommodate the intercalator.[3]

Diagram 1: The Two-Step Mechanism of Proflavine Intercalation

Caption: A schematic illustrating the two-step process of proflavine binding to DNA.

Structural Consequences of Intercalation

The insertion of proflavine into the DNA helix induces significant structural perturbations:

-

Unwinding and Lengthening: To accommodate the intercalated molecule, the DNA helix must unwind, leading to a decrease in its twist angle and an increase in the distance between the base pairs at the intercalation site.[3]

-

Phosphodiester Backbone Distortion: Solid-state NMR studies have shown profound changes in the orientation of the phosphodiester groups upon proflavine binding. Some phosphodiesters tilt almost parallel to the helix axis, likely spanning the intercalation site, while others tilt nearly perpendicularly, possibly to compensate for the helical unwinding.[9]

-

Groove Widening: Molecular modeling suggests that proflavine intercalation leads to a widening of the DNA grooves compared to standard B-form DNA.[10]

The crystal structure of a proflavine-DNA hexamer complex confirms the intercalation between base pairs, with the proflavine molecule stacked and its aromatic ring plane perpendicular to the fiber axis.[11][12]

Part 2: Biological Ramifications of Proflavine Intercalation

The structural alterations induced by proflavine intercalation have profound consequences for cellular processes that rely on the DNA template.

Inhibition of DNA Replication and Transcription

By distorting the DNA helix, intercalated proflavine molecules act as physical barriers to the progression of DNA and RNA polymerases.[13][14] This interference with the replication and transcription machinery is a primary mechanism behind its antibacterial and potential anticancer effects.[4][8][13]

Induction of Frameshift Mutations

Proflavine is a known mutagen that primarily causes frameshift mutations, specifically base pair insertions or deletions, rather than substitutions.[1][5] This is thought to occur due to slippage of the DNA polymerase during replication of the distorted template, leading to the addition or omission of a nucleotide in the newly synthesized strand. Studies have shown that these mutations often occur at specific sequence contexts, for instance, one base-pair deletions opposite purine bases that are 3' to a pyrimidine.[15]

Photosensitization and DNA Damage

In the presence of light, proflavine can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) such as hydroxyl radicals.[16][17] These ROS can cause further damage to DNA, including double-stranded breaks, and can also lead to the degradation of proteins.[1][16][17]

Part 3: Experimental Methodologies for Studying Proflavine-DNA Interactions

A variety of biophysical techniques can be employed to characterize the binding of proflavine to DNA. The following section provides an overview and step-by-step protocols for key methodologies.

UV-Visible Absorption Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of proflavine upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the absorption maximum of the proflavine.[18][19]

Protocol: UV-Visible Spectroscopic Titration

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

-

Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm.

-

-

Titration:

-

Place a fixed concentration of proflavine solution in a quartz cuvette.

-

Record the initial absorption spectrum of proflavine (typically in the range of 350-550 nm).

-

Add small aliquots of the DNA stock solution to the proflavine solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Record the absorption spectrum after each addition of DNA.

-

-

Data Analysis:

Fluorescence Spectroscopy

The intrinsic fluorescence of proflavine is sensitive to its environment. Upon intercalation into DNA, the fluorescence of proflavine is typically quenched.[3][21] This quenching can be used to determine the binding affinity and stoichiometry.

Protocol: Fluorescence Quenching Titration

-

Preparation of Solutions:

-

Prepare stock solutions of proflavine and DNA as described for UV-Vis spectroscopy.

-

-

Titration:

-

In a fluorescence cuvette, place a fixed concentration of proflavine solution.

-

Set the excitation wavelength (around 444 nm) and record the initial emission spectrum (typically from 460 nm to 650 nm).[3]

-

Add increasing concentrations of DNA to the proflavine solution.

-

After each addition, mix and equilibrate the solution.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

The binding constant can be calculated using the Stern-Volmer equation for quenching.[22] The mechanism of quenching (static or dynamic) can also be investigated by performing the experiment at different temperatures.[22][23]

-

Diagram 2: Experimental Workflow for Spectroscopic Titration

Caption: A generalized workflow for UV-Vis or fluorescence titration experiments.

Viscosity Measurements

Intercalation causes a lengthening of the DNA duplex to accommodate the intercalating agent. This increase in the effective length of the DNA leads to an increase in the viscosity of the DNA solution.[18][19]

Protocol: Viscometry

-

Preparation of Solutions:

-

Prepare a solution of DNA at a known concentration in the desired buffer.

-

-

Measurement:

-

Measure the flow time of the buffer and the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.

-

Add increasing amounts of proflavine to the DNA solution and measure the flow time after each addition.

-

-

Data Analysis:

-

Calculate the relative viscosity (η/η₀) where η and η₀ are the viscosities of the DNA solution in the presence and absence of proflavine, respectively.

-

Plot (η/η₀)^(1/3) versus the ratio of the molar concentration of proflavine to DNA. A linear increase in this value is indicative of an intercalative binding mode.[18]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the binding event in a single experiment. It can determine the binding constant (K), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol: Isothermal Titration Calorimetry

-

Sample Preparation:

-

Prepare solutions of proflavine and DNA in the same buffer, and degas them to avoid air bubbles.

-

The concentration of the reactants should be chosen based on the expected binding affinity.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell of the calorimeter and the proflavine solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Perform a series of injections of the proflavine solution into the DNA solution.

-

-

Data Analysis:

-

The raw data (a series of heat-burst peaks) is integrated to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of proflavine to DNA.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.[24] The binding of proflavine to DNA is favored by both negative enthalpy and positive entropy contributions.[24]

-

Summary of Quantitative Data

The following table summarizes representative binding parameters for the interaction of proflavine with DNA, as determined by various techniques.

| Parameter | Value | Technique | Reference |

| Binding Constant (K) | 2.32 (±0.41) x 10⁴ M⁻¹ | Cyclic Voltammetry | [18][19] |

| Binding Constant (K) | 2.20 (±0.48) x 10⁴ M⁻¹ | UV-Vis Spectroscopy | [18][19] |

| Binding Constant (K) | 1.60 (±0.04) x 10⁵ M⁻¹ | Isothermal Titration Calorimetry | [24] |

| Binding Site Size (n) | 2.07 (±0.1) base pairs | Cyclic Voltammetry | [18][19] |

| Gibbs Free Energy (ΔG) | -24.90 kJ/mol | Cyclic Voltammetry | [18][20] |

Conclusion

This compound serves as a paradigm for understanding DNA intercalation. Its mechanism, characterized by an initial external binding followed by insertion between base pairs, leads to significant structural and functional consequences for DNA. The resulting inhibition of key cellular processes and the induction of mutations underscore its biological potency. The experimental methodologies detailed in this guide provide a robust framework for researchers to investigate and characterize the intricate interactions between small molecules and nucleic acids, paving the way for the rational design of novel DNA-targeting therapeutics.

References

-

Sasikala, W. D., & Mukherjee, A. (2016). Structure and dynamics of proflavine association around DNA. Physical Chemistry Chemical Physics, 18(12), 8492-8499. [Link]

-

Aslanoglu, M. (2006). Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA. Analytical Sciences, 22(3), 439-443. [Link]

-

Aslanoglu, M. (2006). Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA. Analytical Sciences, 22(3), 439-443. [Link]

-

Bork, K. A., et al. (2022). Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts. Crystal Growth & Design, 22(9), 5346-5356. [Link]

-

Aslanoglu, M. (2006). Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA. Analytical Sciences, 22(3), 439-443. [Link]

-

Aslanoglu, M. (2006). Electrochemical and spectroscopic studies of the interaction of proflavine with DNA. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 22(3), 439–443. [Link]

-

MoradpourHafshejania, S., et al. (2013). Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA. Organic & Biomolecular Chemistry, 11(35), 5893-5901. [Link]

-

Roy, A., et al. (2022). Proflavine an acridine DNA intercalating agent and strong antimicrobial possessing potential properties of carcinogen. Journal of Cellular and Molecular Medicine, 26(1), 213-225. [Link]

-

Tang, P., Juang, C. L., & Harbison, G. S. (1990). Intercalation complex of proflavine with DNA: structure and dynamics by solid-state NMR. Science, 249(4964), 70–72. [Link]

-

Wang, A. H., et al. (1988). Nonintercalative binding of proflavin to Z-DNA: structure of a complex between d(5BrC-G-5BrC-G) and proflavin. Biochemistry, 27(12), 4576–4586. [Link]

-

Macsen Labs. (n.d.). This compound | Structure, Uses & Side Effects. Retrieved from [Link]

-

Neidle, S., et al. (1987). A molecular model for proflavine-DNA intercalation. Nucleic Acids Research, 15(19), 7979–7993. [Link]

-

Maehigashi, T., Persil, O., Hud, N.V., & Williams, L.D. (2010). Crystal Structure of Proflavine in Complex with a DNA hexamer duplex. RCSB PDB. [Link]

-

Hossain, M., & Kumar, G. S. (2009). Thermodynamic characterization of proflavine–DNA binding through microcalorimetric studies. The Journal of Chemical Thermodynamics, 41(1), 53-58. [Link]

-

Aslanoglu, M. (2006). Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA. ResearchGate. [Link]

-

Wang, A. H., et al. (1988). Nonintercalative Binding of Proflavin to Z-DNA: Structure of a Complex between d(5BrC-G-5BrC-G) and Proflavin. Biochemistry, 27(12), 4576-4586. [Link]

-

Sasikala, W. D., & Mukherjee, A. (2016). Structure and dynamics of proflavine association around DNA. Physical Chemistry Chemical Physics, 18(12), 8492-8499. [Link]

-

Geacintov, N. E., & Brenner, H. C. (1988). Perturbations to the intersystem crossing of proflavin upon binding to DNA and poly d(A-IU) from triplet-delayed emission spectroscopy. Photochemistry and photobiology, 48(4), 439–445. [Link]

-

De Pra, M., et al. (2013). Proflavine–DNA Binding Using a Handheld Fluorescence Spectrometer: A Laboratory for Introductory Chemistry. Journal of Chemical Education, 90(9), 1218-1221. [Link]

-

Zhou, J., et al. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. Molecules (Basel, Switzerland), 27(23), 8157. [Link]

-

Zhou, J., et al. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. Molecules, 27(23), 8157. [Link]

-

Wikipedia. (n.d.). Proflavine. Retrieved from [Link]

-

De Pra, M., et al. (2013). Proflavine–DNA Binding Using a Handheld Fluorescence Spectrometer: A Laboratory for Introductory Chemistry. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Proflavine – Knowledge and References. Retrieved from [Link]

-

Kumar, D., et al. (2024). Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds. Frontiers in Chemistry, 12, 1358042. [Link]

-

Ngo, H. (2016). Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents. Scholar, 7, 1-13. [Link]

-

Bork, K. A., et al. (2022). Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts. ACS Publications. [Link]

-

Kumar, D., et al. (2024). Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds. Frontiers in Chemistry, 12. [Link]

-

Zhou, J., et al. (2022). (A) Fluorescence quenching experiments of proflavine (5 μM) at... ResearchGate. [Link]

-

Yorodumi. (n.d.). PDB-3ft6: Crystal Structure of Proflavine in Complex with a DNA hexamer duplex. Retrieved from [Link]

-

American Chemical Society. (2005). Proflavine. Molecule of the Week. [Link]

-

Science Media Centre, IISER Pune. (2021, June 28). The Bittersweet Relation of DNA and Proflavine, A Potential Anti-Cancer Agent [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Proflavine. PubChem. [Link]

-

Rouet, P., & Ehrlich, R. (1988). Effects of Proflavin and Photoactivated Proflavin on the Template Function of Single-Stranded DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 197(1), 95-104. [Link]

-

Cramer, W. A., & Uretz, R. B. (1966). Photodynamic Action of Proflavine on Coliphage T3 II. Protection by L-Cysteine. Virology, 29(3), 469-479. [Link]

-

Sinha, R., Hossain, M., & Kumar, G. S. (2009). Representative ITC profiles for binding of proflavine (A) 900 mM, (B)... ResearchGate. [Link]

-

Tang, P., Juang, C. L., & Harbison, G. S. (1990). Intercalation complex of proflavine with DNA: Structure and dynamics by solid-state NMR. Science, 249(4964), 70-72. [Link]

-

Roy, A., et al. (2022). Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals. Journal of Photochemistry and Photobiology B: Biology, 228, 112411. [Link]

-

Sanyal, S., & Mukherjee, A. (2012). Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway. The journal of physical chemistry. B, 116(40), 12283–12293. [Link]

-

Kubota, Y., & Nakamura, Y. (1992). Reinvestigation of the binding of proflavine to DNA. Is intercalation the dominant binding effect?. Cellular and molecular biology (Noisy-le-Grand, France), 38(4), 345–365. [Link]

-

Li, Y., et al. (2022). Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. Virology Journal, 19(1), 166. [Link]

Sources

- 1. Proflavine - Wikipedia [en.wikipedia.org]

- 2. Proflavine - American Chemical Society [acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 5. macsenlab.com [macsenlab.com]

- 6. Structure and dynamics of proflavine association around DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Structure and dynamics of proflavine association around DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. Intercalation complex of proflavine with DNA: structure and dynamics by solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A molecular model for proflavine-DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. PDB-3ft6: Crystal Structure of Proflavine in Complex with a DNA hexamer duplex - Yorodumi [pdbj.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of proflavin and photoactivated proflavin on the template function of single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA [jstage.jst.go.jp]

- 19. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA [jstage.jst.go.jp]

- 21. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Proflavine Hemisulphate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of proflavine hemisulphate, a versatile acridine dye with significant applications in biomedical research and clinical practice. From its fundamental chemical and physical properties to its practical application in laboratory settings, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Introduction: The Scientific Significance of this compound

This compound, also known by synonyms such as 3,6-diaminoacridine hemisulfate, is an acridine-derived fluorescent dye and a potent antiseptic agent.[1][2] Its utility stems from its ability to intercalate into DNA, a mechanism that underpins its broad-spectrum bacteriostatic properties, particularly against gram-positive bacteria, and its use as a fluorescent stain for cellular components.[1][3][4] This unique characteristic has led to its historical use in wound dressings and as a topical antiseptic.[1][3] More recently, its fluorescent properties have been harnessed for advanced cellular imaging techniques, aiding in the differentiation between normal and cancerous tissues.[1][5] Understanding the core chemical and physical attributes of this compound is paramount for its effective and reliable application in research and development.

Chemical Structure and Nomenclature

This compound is the hemisulfate salt of the proflavine base, an acridine derivative.[1] The salt form enhances its stability and solubility, particularly in aqueous solutions. The core structure consists of a planar tricyclic system characteristic of acridines, with amino groups at the 3 and 6 positions, which are crucial for its biological activity.

The chemical formula for this compound is C₂₆H₂₄N₆O₄S.[1][6][7] It is important to note that this represents two molecules of proflavine (C₁₃H₁₁N₃) associated with one molecule of sulfuric acid (H₂SO₄).

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | bis(acridine-3,6-diamine);sulfuric acid | [6] |

| Synonyms | Proflavine hemisulfate, 3,6-Diaminoacridine hemisulfate | [1][6][7] |

| CAS Number | 1811-28-5 | [6][7][8] |

| Molecular Formula | C₂₆H₂₄N₆O₄S | [1][6][7] |

| Molecular Weight | 516.6 g/mol | [1][6][7] |

| Appearance | Yellowish-brown crystalline powder | [9] |

| Solubility in Water | 10 mg/mL | [1] |

| Melting Point | 235-245 °C | [9] |

| pH (1% solution) | 5.5 - 7.0 | [9] |

| UV Absorption Max (λmax) | ~445 nm (in water at pH 7) | [1] |

| Fluorescence Excitation Max | ~444-460 nm | [10] |

| Fluorescence Emission Max | ~508-515 nm | [10] |

Mechanism of Action: DNA Intercalation

The primary mechanism of action for this compound is its function as a DNA intercalating agent.[1][3] The planar, aromatic acridine core of the molecule inserts itself between adjacent base pairs of the DNA double helix. This intercalation physically distorts the helical structure, which in turn interferes with critical cellular processes such as DNA synthesis and transcription.[3][11] This disruption of DNA replication is the basis for its bacteriostatic effect, as it prevents bacterial reproduction.[3][12] In the context of fluorescence microscopy, this binding to DNA results in significant staining of the cell nucleus, allowing for clear visualization.[1][10]

Experimental Protocol: Quantification of this compound using UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental and accessible technique for the quantification of this compound in solution, leveraging its strong absorbance in the visible spectrum.[13] The following protocol provides a robust methodology for determining the concentration of this compound.

Rationale: This protocol is designed to be self-validating by including the preparation of a standard curve, which ensures the accuracy of the measurements for unknown samples by demonstrating a linear relationship between absorbance and concentration, as dictated by the Beer-Lambert Law.

Materials:

-

This compound powder

-

Distilled or deionized water (or appropriate buffer, e.g., PBS)

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh 10 mg of this compound powder.

-

Dissolve the powder in a small amount of the chosen solvent (e.g., water) in a 100 mL volumetric flask.

-

Once fully dissolved, bring the volume up to the 100 mL mark with the solvent and mix thoroughly. This is your stock solution.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 2, 4, 6, 8, and 10 µg/mL).

-

For example, to prepare a 10 µg/mL standard, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength to the maximum absorbance for this compound, which is approximately 445 nm.[1]

-

-

Blanking the Instrument:

-

Fill a quartz cuvette with the solvent used to prepare your solutions (this is your blank).

-

Place the cuvette in the spectrophotometer and perform a blank measurement to zero the absorbance.

-

-

Measurement of Standards:

-

Starting with the least concentrated standard, rinse a clean cuvette with a small amount of the standard solution before filling it.

-

Measure the absorbance of each standard solution at 445 nm.

-

Record the absorbance values for each concentration.

-

-

Construction of a Standard Curve:

-

Plot the absorbance values (y-axis) against the corresponding concentrations (x-axis) of the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

-

-

Measurement of Unknown Sample:

-

Prepare your unknown sample in the same solvent used for the standards. If necessary, dilute the sample to ensure its absorbance falls within the range of the standard curve.

-

Measure the absorbance of the unknown sample at 445 nm.

-

-

Calculation of Unknown Concentration:

-

Using the equation from the linear regression of your standard curve, calculate the concentration of the unknown sample (x) from its measured absorbance (y).

-

Remember to account for any dilution factors if the unknown sample was diluted.

-

Caption: Workflow for UV-Vis Spectroscopic Quantification.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[6][14][15] It may also cause respiratory irritation.[15] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder.[14][16] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[16] Store the compound in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[9][16]

Conclusion

This compound remains a compound of significant interest due to its dual role as a DNA intercalator and a fluorescent agent. Its well-characterized chemical and physical properties, coupled with straightforward analytical techniques for its quantification, make it a valuable tool in various research disciplines. This guide provides a foundational understanding and practical protocols to support scientists in leveraging the full potential of this compound in their work.

References

-

Macsen Labs. This compound | Structure, Uses & Side Effects. [Link]

-

PubChem. 3,6-Acridinediamine, sulfate (2:1) | C26H24N6O4S | CID 9849425. [Link]

-

PubChem. This compound | C26H24N6O4S | CID 43833377. [Link]

-

Spa Corporation. This compound IP - Antiseptic Chemical at Best Price. [Link]

-

PharmaCompass.com. Proflavine | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

BioCrick. Proflavine Hemisulfate | CAS:1811-28-5 | High Purity | Manufacturer. [Link]

-

ResearchGate. a Fluorescence spectra of this compound (concentration...). [Link]

-

Loba Chemie. PROFLAVINE HEMISULFATE DIHYDRATE EXTRA PURE MSDS CAS No. [Link]

-

National Institutes of Health. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. [Link]

-

LookChem. PROFLAVINE HEMISULFATE MSDS CasNo.1811-28-5. [Link]

-

National Institutes of Health. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals. [Link]

-

ResearchGate. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. [Link]

-

Haz-Map. Proflavine hemisulfate - Hazardous Agents. [Link]

-

OMLC. Proflavin. [Link]

-

POWER Laboratory. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. [Link]

-

Mettler Toledo. UV/Vis Spectrophotometry. [Link]

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. Proflavine Hemisulfate | DNA | Thrombin | TargetMol [targetmol.com]

- 3. Proflavine Hemisulfate | slow-acting disinfectant | CAS# 1811-28-5 | InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Proflavine hemisulfate | 1811-28-5 [chemicalbook.com]

- 6. 3,6-Acridinediamine, sulfate (2:1) | C26H24N6O4S | CID 9849425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C26H24N6O4S | CID 43833377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Proflavine Hemisulfate | CAS:1811-28-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound IP - Antiseptic Chemical at Best Price [spacorporation.in]

- 10. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Proflavine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. mt.com [mt.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. lobachemie.com [lobachemie.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Solubility of Proflavine Hemisulphate for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of Proflavine Hemisulphate and its Solubility

This compound is the hemisulphate salt form of proflavine, an acridine-derived fluorescent dye and disinfectant.[1][2] Its planar aromatic structure allows it to intercalate into DNA, a mechanism that disrupts DNA synthesis and underpins its use as an antibacterial agent, particularly against gram-positive bacteria.[3][4] This DNA-binding property, coupled with its strong fluorescence in the blue region (absorbing at ~445 nm at pH 7), also makes it a valuable tool in cellular imaging and as a fluorescent contrast agent for identifying cancerous tissues.[3][5]

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is not merely a trivial physical property; it is a cornerstone of experimental design, formulation development, and achieving reliable, reproducible results. Whether preparing stock solutions for a cell-based assay, formulating a topical antiseptic, or studying drug-DNA interactions, solubility dictates the achievable concentration, bioavailability, and overall utility of the compound. This guide provides a comprehensive analysis of the solubility of this compound in water and common laboratory solvents, explains the physicochemical principles governing its solubility, and presents a validated protocol for its experimental determination.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure: a large, relatively hydrophobic acridine core functionalized with polar amino groups, and paired with a sulphate counter-ion to form a salt. This duality results in a nuanced solubility profile across different solvent systems.

Aqueous Solubility

This compound is generally described as soluble in water. However, quantitative values from various suppliers and databases show considerable variation, which can likely be attributed to differences in experimental conditions (e.g., temperature, pH, equilibration time) and the hydration state of the material.

Several sources report the aqueous solubility to be around 10 mg/mL.[3][6][7] Other data sheets indicate values such as ≥2.6 mg/mL, ≥5 mg/mL, 20.83 mg/mL, and 22 mg/mL.[1][8][9][10] One source specifies a solubility of 1 part in 300 parts of cold water (approximately 3.3 mg/mL), which increases significantly to 1 part in 1 part of boiling water.[11] Another states a solubility of 50 mg/mL in hot water.[12]

Key Influencing Factors:

-

Temperature: As evidenced by the data, the aqueous solubility of this compound is highly dependent on temperature, increasing substantially in hot water. This suggests that the dissolution process is endothermic.

-

pH: The pH of a saturated solution is reported to be in the range of 6.0 to 8.0.[13][14] As an aminoacridine, the molecule's ionization state is pH-dependent. In acidic conditions, the amino groups are protonated, which can enhance solubility.

-

Physical Agitation: To aid dissolution and overcome slow kinetics, sonication is often recommended when preparing aqueous solutions.[1]

Solubility in Common Laboratory Solvents

The solubility in organic solvents is generally poor, which is consistent with the salt-like nature of the compound.

-

Dimethyl Sulfoxide (DMSO): Data on DMSO solubility is conflicting. Some sources report good solubility, with values of ≥10.8 mg/mL.[8][15] Conversely, other suppliers list the compound as insoluble in DMSO, cautioning that moisture-contaminated DMSO may reduce solubility and that fresh, anhydrous DMSO should be used.[9] Another source reports a solubility of less than 1 mg/mL in DMSO.[] For the parent compound, proflavine, solubility in DMSO is reported as 11 mg/mL.[17] This discrepancy highlights the critical importance of solvent quality in solubility assessments.

-

Ethanol: this compound is described as very slightly soluble to insoluble in ethanol.[8][9][13] The parent proflavine base has a reported solubility of 2 mg/mL in ethanol.[17]

-

Glycerol: It is soluble in 35 parts of glycerol, indicating moderate solubility in this polar, protic solvent.[13]

-

Non-Polar Solvents: It is consistently reported as insoluble in non-polar solvents such as chloroform and ether.[13]

Data Summary Table

| Solvent | Type | Reported Solubility | Citations |

| Water (Cold/RT) | Polar Protic | 1 in 300 parts (~3.3 mg/mL), ≥2.6 mg/mL, ≥5 mg/mL, 10 mg/mL, 20.83 mg/mL, 22 mg/mL | [1][3][6][7][8][9][10][11][13] |

| Water (Hot) | Polar Protic | 1 in 1 part, 50 mg/mL | [11][12] |

| DMSO | Polar Aprotic | ≥10.8 mg/mL, <1 mg/mL, Insoluble | [8][9][15][] |

| Ethanol | Polar Protic | Very slightly soluble, Insoluble | [8][9][13] |

| Glycerol | Polar Protic | 1 in 35 parts (~28.6 mg/mL) | [13] |

| Chloroform | Non-Polar | Insoluble | [13] |

| Ether | Non-Polar | Insoluble | [13] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To ensure trustworthy and reproducible solubility data, a validated experimental protocol is essential. The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[18] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality and Rationale

The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This requires sufficient time and constant environmental conditions (temperature). Using an excess of the solid material ensures that saturation is achieved and maintained. Subsequent analysis of the liquid phase provides the true equilibrium solubility value.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound powder (e.g., 20-30 mg) into several glass vials. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, anhydrous DMSO) to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate. A preliminary time-course experiment can be run to confirm when the concentration in solution reaches a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated liquid phase from the solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Alternatively, filter the suspension using a syringe filter (e.g., 0.22 µm PVDF). Rationale: This step is critical to ensure no solid particulates are carried over into the sample for analysis, which would artificially inflate the measured concentration.

-

-

Quantification:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Prepare a series of dilutions of the supernatant with the appropriate solvent.

-

Determine the concentration of this compound using a validated analytical method. Given its strong chromophore, UV-Vis spectrophotometry is an excellent choice.

-

Measure the absorbance at its λmax (~445 nm).

-

Calculate the concentration based on a standard curve prepared from known concentrations of this compound. Rationale: A standard curve ensures accurate quantification by bracketing the unknown sample's concentration.

-

-

-

Data Analysis and Reporting:

-

Calculate the average solubility from replicate vials and report the value in mg/mL or g/L, specifying the solvent, temperature, and pH (if applicable).

-

Visual Workflow for Solubility Determination

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

The solubility of this compound is a critical parameter that demonstrates a strong dependence on the solvent system, temperature, and analytical conditions. While readily soluble in hot water, its solubility is more limited in cold water and highly variable or poor in common organic solvents like ethanol and DMSO. The discrepancies in reported values underscore the necessity for in-house, standardized determination using robust methods like the shake-flask protocol detailed here. By understanding the underlying physicochemical principles and employing a validated experimental approach, researchers can ensure the accurate and effective use of this important compound in their scientific endeavors.

References

-

Macsen Labs. (n.d.). This compound | Structure, Uses & Side Effects. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

BHM Chemicals. (n.d.). This compound BP1968. Retrieved from [Link]

-

RayBiotech. (n.d.). Proflavine Hemisulfate. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of proflavine hemisulfate - NCI Drug Dictionary. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,6-Acridinediamine, sulfate (2:1). PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1982). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 59(2), 159. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

National Center for Biotechnology Information. (n.d.). Proflavine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Proflavine Hemisulfate | DNA | Thrombin | TargetMol [targetmol.com]

- 2. Proflavine hemisulfate | 1811-28-5 [chemicalbook.com]

- 3. macsenlab.com [macsenlab.com]

- 4. Proflavine Hemisulfate | slow-acting disinfectant | CAS# 1811-28-5 | InvivoChem [invivochem.com]

- 5. Facebook [cancer.gov]

- 6. usbio.net [usbio.net]

- 7. Proflavine powder 1811-28-5 [sigmaaldrich.com]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 原黄素 半硫酸盐 水合物 powder | Sigma-Aldrich [sigmaaldrich.com]

- 13. Proflavine | BHM Chemicals [bhm-chemicals.com]

- 14. cphi-online.com [cphi-online.com]

- 15. raybiotech.com [raybiotech.com]

- 17. Proflavine | Antibacterial | TargetMol [targetmol.com]

- 18. researchgate.net [researchgate.net]

Proflavine's Foundational Role in Mutagenesis: A Technical Guide to its Historical Application

This guide provides a detailed exploration of the historical significance of proflavine in the nascent field of mutagenesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles, experimental methodologies, and groundbreaking discoveries that positioned proflavine as a pivotal tool in unraveling the genetic code. We will delve into the mechanistic underpinnings of proflavine-induced mutagenesis, its application in seminal experiments, and its lasting impact on molecular biology.

Introduction: The Dawn of Chemical Mutagenesis

The mid-20th century marked a revolutionary period in genetics, transitioning from theoretical inheritance patterns to the tangible manipulation of genetic material. While Hermann Muller's discovery of X-ray-induced mutagenesis in 1927 opened the door to altering genes, the advent of chemical mutagens provided a more nuanced toolkit.[1][2] The first report of chemical mutagenesis came in 1946 when Charlotte Auerbach demonstrated that nitrogen mustard could induce mutations in fruit flies.[3][4] This discovery catalyzed the search for other chemical agents capable of altering the genetic script, leading to the identification of proflavine, an acridine dye, as a potent mutagen.

Proflavine, and other acridine compounds, rose to prominence for their unique ability to induce a specific class of mutations known as frameshifts. This property became instrumental in the hands of researchers like Sydney Brenner and Francis Crick, who utilized proflavine to decipher the fundamental nature of the genetic code.[5][6][7]

The Molecular Mechanism of Proflavine-Induced Mutagenesis

Proflavine's mutagenic activity stems from its ability to intercalate, or insert itself, between the planar bases of a DNA double helix.[8] This physical insertion forces the unwinding of the DNA by approximately 17 degrees, causing a local distortion of the helical structure.[8]

This intercalation is a two-step process, beginning with the formation of a pre-intercalative state where proflavine binds to the outside of the DNA molecule.[9] From this position, it can then slide into the hydrophobic environment between base pairs.[8] The presence of proflavine within the DNA strand disrupts normal DNA replication and repair processes, leading to the insertion or deletion of single base pairs.[10][11] These "frameshift" mutations alter the reading frame of the genetic code, typically resulting in a non-functional protein product.

The persistence of single-strand breaks in DNA has been shown to enhance the mutagenic action of proflavine, suggesting that the dye stabilizes these breaks, increasing the likelihood of errors during repair or replication.[12][13]

Diagram: Proflavine Intercalation and Frameshift Mutation

Caption: A simplified workflow for inducing and screening for proflavine-induced rII mutants in bacteriophage T4.

Legacy and Impact on Modern Research

The early research with proflavine was instrumental in establishing several key tenets of molecular biology:

-

The Triplet Nature of the Genetic Code: The discovery of frameshift mutations provided strong evidence that the genetic code is read in non-overlapping triplets. [5][6][7]* The Concept of the Reading Frame: Proflavine-induced mutations elegantly demonstrated the importance of maintaining the correct reading frame for the synthesis of a functional protein.

-

Understanding Mutational Mechanisms: The study of proflavine's mode of action expanded the understanding of mutagenesis beyond simple base substitutions to include insertions and deletions.

While proflavine itself is now recognized as a potential carcinogen and its use in research has been largely superseded by more sophisticated genetic engineering techniques, its historical role is undeniable. [14][15]The foundational knowledge gained from proflavine experiments paved the way for the development of modern molecular genetics, including DNA sequencing, site-directed mutagenesis, and our current understanding of DNA repair mechanisms. The principles uncovered through the use of this simple acridine dye continue to underpin much of contemporary biological and biomedical research.

References

-

Ripley, L. S., & Clark, A. (1986). Frameshift mutations produced by proflavin in bacteriophage T4: specificity within a hotspot. Proceedings of the National Academy of Sciences of the United States of America, 83(18), 6954–6958. [Link]

- Streisinger, G., Okada, Y., Emrich, J., Newton, J., Tsugita, A., Terzaghi, E., & Inouye, M. (1966). Frameshift mutations and the genetic code.

-

Cross, T. A., & Opella, S. J. (1985). Intercalation complex of proflavine with DNA: structure and dynamics by solid-state NMR. Biochemistry, 24(27), 7983–7986. [Link]

-

Sarabhai, A., & Lamfrom, H. (1969). Mechanism of proflavin mutagenesis. Proceedings of the National Academy of Sciences of the United States of America, 63(4), 1196–1197. [Link]

-

Mukherjee, A. (2016). Structure and dynamics of proflavine association around DNA. Physical chemistry chemical physics : PCCP, 18(3), 1435–1442. [Link]

-

EBSCO. (n.d.). Chemical mutagens. Research Starters. [Link]

-

Ritchie, D. A. (1964). Mutagenesis with light and proflavine in phage T4. Genetical Research, 5(1), 168–169. [Link]

-

Ripley, L. S., & Clark, A. (1986). Frameshift mutations produced by proflavin in bacteriophage T4: specificity within a hotspot. Proceedings of the National Academy of Sciences of the United States of America, 83(18), 6954–6958. [Link]

-

Gatasheh, M. K., et al. (2017). Proflavine an acridine DNA intercalating agent and strong antimicrobial possessing potential properties of carcinogen. Karbala International Journal of Modern Science, 3(4), 272-278. [Link]

-

Ndayishimiye, L. (2022). Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents. St. Lawrence University Scholar. [Link]

-

Drake, J. W., & de Serres, F. J. (2006). History of the science of mutagenesis from a personal perspective. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 613(1), 1-13. [Link]

-

Sarabhai, A., & Lamfrom, H. (1969). MECHANISM OF PROFLAVIN MUTAGENESIS. Proceedings of the National Academy of Sciences, 63(4), 1196–1197. [Link]

-

Ito, T., Kobayashi, K., & Ito, A. (1982). Photodynamic mutagenic action of acridine compounds on yeast Saccharomyces cerevisiae. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 97(3), 211-218. [Link]

-

Neidle, S., Pearl, L. H., Herzyk, P., & Berman, H. M. (1988). A molecular model for proflavine-DNA intercalation. Nucleic acids research, 16(18), 8999–9016. [Link]

-

Wikipedia. (n.d.). Mutagen. [Link]

-

DeMarini, D. M. (2019). The Mutagenesis Moonshot: The Propitious Beginnings of the Environmental Mutagenesis and Genomics Society. Environmental and molecular mutagenesis, 60(7), 575–590. [Link]

-

Microbe Notes. (2023, August 3). Mutagens- Definition, Types (Physical, Chemical, Biological). [Link]

-

Wikipedia. (n.d.). Intercalation (biochemistry). [Link]

-

Das, S., et al. (2022). Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals. Journal of Photochemistry and Photobiology B: Biology, 228, 112411. [Link]

-

Brown, M. D., et al. (1993). A proflavin-induced frameshift hotspot in the thymidylate synthase gene of bacteriophage T4. Mutation research, 286(2), 189–197. [Link]

-

Skopek, T. R., & Hutchinson, F. (1984). Frameshift mutagenesis of lambda prophage by 9-aminoacridine, proflavin and ICR-191. Molecular & general genetics : MGG, 195(3), 418–423. [Link]

-

ResearchGate. (n.d.). Chemical structures of proflavine-derived intercalator and... [Link]

-

Ripley, L. S., & Clark, A. (1986). Frameshift mutations produced by proflavin in bacteriophage T4: specificity within a hotspot. Proceedings of the National Academy of Sciences, 83(18), 6954-6958. [Link]

-

Ritchie, D. A. (1965). Mutagenesis with light and proflavine in phage T4 II. Properties of the mutants. Genetical research, 6(3), 474–478. [Link]

-

da Silva, J., et al. (2012). Mutagenicity of flavonoids assayed by bacterial reverse mutation (Ames) test. Molecules (Basel, Switzerland), 17(5), 5425–5440. [Link]

-

Wikipedia. (n.d.). Francis Crick. [Link]

-

Sarabhai, A., & Lamfrom, H. (1969). MECHANISM OF PROFLAVIN MUTAGENESIS. Proceedings of the National Academy of Sciences of the United States of America, 63(4), 1196–1197. [Link]

-

Wikipedia. (n.d.). Ames test. [Link]

-

da Silva, J., et al. (2012). Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test. Molecules, 17(5), 5425-5440. [Link]

-

MDurance. (n.d.). AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation. [Link]

-

MacPhee, D. G. (1980). Proflavin: an unusual mutagen. Mutation research, 77(1), 37–43. [Link]

-

The Francis Crick Institute. (n.d.). [Link]

-

Sarabhai, A. (2020). My life with Sydney, 1961-1971. Journal of neurogenetics, 34(3-4), 225–237. [Link]

-

Wikipedia. (n.d.). Sydney Brenner. [Link]

-

Charles River. (n.d.). Ames Test. [Link]

-

Simons Foundation. (2013, December 19). Sydney Brenner. [Link]

-

DNA from the Beginning. (n.d.). Sydney Brenner. [Link]

-

Wikipedia. (n.d.). Francis Crick Institute. [Link]

-

Norkin, L. (2016, October 6). A Most “Elegant” Experiment: Sydney Brenner, Francois Jacob, Mathew Meselson, and the Discovery of Messenger RNA. Leonard Norkin Virology Site. [Link]

-

PLP Architecture. (2023, September 14). The Francis Crick Institute | The Largest Biomedical Lab in Europe [Video]. YouTube. [Link]

-

The Francis Crick Institute. (2024, April 12). The Francis Crick Institute | Discovery Without Boundaries [Video]. YouTube. [Link]

-

Charles River. (n.d.). Mutagenesis Assays. [Link]

Sources

- 1. Mutagen - Wikipedia [en.wikipedia.org]

- 2. The Mutagenesis Moonshot: The Propitious Beginnings of the Environmental Mutagenesis and Genomics Society - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical mutagens | Research Starters | EBSCO Research [ebsco.com]

- 4. microbenotes.com [microbenotes.com]

- 5. My life with Sydney, 1961-1971 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sydney Brenner - Wikipedia [en.wikipedia.org]

- 7. Sydney Brenner :: DNA from the Beginning [dnaftb.org]

- 8. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 9. Structure and dynamics of proflavine association around DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Frameshift mutations produced by proflavin in bacteriophage T4: specificity within a hotspot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frameshift mutations produced by proflavin in bacteriophage T4: specificity within a hotspot. | Semantic Scholar [semanticscholar.org]

- 12. Mechanism of proflavin mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Proflavine Hemisulphate as a Model for Studying Acridine Derivatives

This guide provides an in-depth technical exploration of proflavine hemisulphate, a classic acridine derivative, and its application as a foundational model for research and drug development. Intended for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles, mechanisms of action, and field-proven experimental methodologies.

Introduction: The Significance of Acridines and the Role of Proflavine

Acridine and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds with a planar, tricyclic structure.[1][2] This unique architecture allows them to function as DNA intercalators, a mechanism that underpins many of their biological activities, including antimicrobial, antimalarial, and anticancer properties.[3][4] The ability of these molecules to insert themselves between the base pairs of double-stranded DNA disrupts critical cellular processes like DNA replication and transcription, making them a focal point of cancer chemotherapy research for decades.[5][6][7][8]

Proflavine (3,6-diaminoacridine) stands out as a prototypical acridine derivative.[9] Its hemisulphate salt is frequently used due to its improved solubility in aqueous solutions.[9][10] The enduring relevance of proflavine in research is due to its well-characterized and predictable interaction with DNA, making it an ideal model compound.[11][12] By studying proflavine, researchers can elucidate the fundamental principles of DNA intercalation, which can then be applied to the design and synthesis of novel, more complex, and targeted acridine-based therapeutics.[7][13]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for designing and interpreting experiments.

| Property | Value | Source |

| Chemical Formula | C26H24N6O4S | [9][14] |

| Molecular Weight | 516.6 g/mol | [9][14] |

| IUPAC Name | bis(acridin-10-ium-3,6-diamine);sulfate | [9][14] |

| Appearance | Orange to reddish-brown crystalline powder | - |

| Solubility in Water | 10 mg/mL | [9] |

| Maximum Absorbance (λmax) | ~445 nm (in water, pH 7) | [9] |

| Fluorescence Emission | ~510-515 nm | [15][16] |

Proflavine's planar structure is essential for its primary biological function.[17] Its ability to absorb strongly in the blue region of the visible spectrum and exhibit fluorescence makes it amenable to a variety of spectroscopic techniques.[9][15]

The Core Mechanism: DNA Intercalation

The primary mechanism of action for proflavine and many other acridine derivatives is DNA intercalation.[5][6][9] This process involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA double helix.[7][17][18]

This intercalation leads to several significant consequences for the DNA structure and function:

-

Unwinding of the Double Helix: The insertion of the proflavine molecule forces a separation of the base pairs, causing a localized unwinding of the DNA helix.[7]

-

Increased DNA Length: The physical insertion of the molecule leads to an increase in the overall length of the DNA, which can be measured by techniques such as viscometry.[10][11]

-

Disruption of DNA Processes: The structural distortion of the DNA interferes with the binding of enzymes essential for replication and transcription, such as DNA and RNA polymerases, ultimately inhibiting these processes.[5][6][19]

-

Frameshift Mutations: The distortion of the DNA template can lead to errors during replication, specifically insertions or deletions of base pairs, resulting in frameshift mutations.[9]

The strength of this interaction is quantifiable, with a reported binding constant (K) for proflavine with herring sperm DNA of approximately 2.32 (±0.41) x 10^4 M^-1.[12][20] The standard Gibbs free-energy change for this binding is approximately -24.90 kJ/mol at 25°C, indicating a spontaneous interaction.[12]

Visualizing DNA Intercalation

Caption: Proflavine intercalates into the DNA double helix.

Experimental Protocols for Studying Proflavine-DNA Interactions

A variety of biophysical techniques are employed to study the interaction of proflavine with DNA. These methods provide quantitative data on binding affinity, mode of interaction, and the resulting structural changes to the DNA.

UV-Visible Absorption Spectroscopy

This is a fundamental technique to monitor the binding of proflavine to DNA.

-

Principle: The interaction of proflavine with DNA leads to a change in its electronic environment, which is reflected in its UV-Vis absorption spectrum. Typically, a bathochromic (red) shift in the maximum absorbance wavelength (λmax) and hypochromicity (a decrease in molar absorptivity) are observed upon intercalation.[10][11]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 5 mM phosphate buffer).[10]

-

Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer.[10]

-

Perform a titration by keeping the concentration of proflavine constant while incrementally adding aliquots of the DNA solution.

-

Record the UV-Vis spectrum (typically from 350 nm to 550 nm) after each addition of DNA.

-

Analyze the spectral shifts to determine the binding constant (K).[11][12]

-

Fluorescence Spectroscopy

Proflavine's intrinsic fluorescence provides a sensitive probe for its interaction with DNA.

-

Principle: The fluorescence of proflavine can be either quenched or enhanced upon binding to DNA, depending on the specific base pair environment. For instance, fluorescence is significantly quenched when proflavine intercalates between G-C base pairs.[17] This quenching can be used to study the binding process.[21][22]

-

Protocol:

-

Prepare solutions of proflavine and DNA as in the UV-Vis spectroscopy protocol.

-

Using a fluorometer, excite the proflavine solution at its absorption maximum (~445-450 nm) and measure the emission spectrum (~480-600 nm).[15]

-

Titrate the proflavine solution with increasing concentrations of DNA.

-

Record the fluorescence emission spectrum after each addition.

-

Analyze the change in fluorescence intensity to determine binding parameters. A static quenching mechanism is often observed, indicating the formation of a non-fluorescent ground-state complex between proflavine and DNA.[17]

-

Viscometry

This technique provides strong evidence for the intercalative binding mode.

-

Principle: Classical intercalation increases the separation between base pairs at the binding site, leading to an overall increase in the length of the DNA molecule.[11] This increase in length results in a measurable increase in the viscosity of the DNA solution.[10][11]

-

Protocol:

-

Prepare a concentrated solution of DNA in a suitable buffer.

-

Measure the flow time of the DNA solution and the buffer alone using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.

-

Add small aliquots of a concentrated proflavine solution to the DNA solution and measure the flow time after each addition.

-

Calculate the relative specific viscosity (η/ηo) and plot it against the ratio of the concentration of proflavine to DNA. An increase in relative viscosity is indicative of intercalation.[11]

-

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction.

-

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding constant (K), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment.

-

Protocol:

-

Load a solution of DNA into the sample cell of the calorimeter.

-

Load a more concentrated solution of proflavine into the injection syringe.

-

Perform a series of small injections of the proflavine solution into the DNA solution.

-

Measure the heat change after each injection.

-

Integrate the heat pulses and fit the data to a suitable binding model to extract the thermodynamic parameters. Studies have shown the binding of proflavine to DNA is favored by both negative enthalpy and positive entropy contributions.[23]

-

Experimental Workflow Diagram

Caption: Workflow for studying proflavine-DNA interactions.

Proflavine in a Broader Context: Drug Development and Beyond

While proflavine itself has seen historical use as a topical antiseptic and disinfectant, its primary modern value lies in its role as a research tool.[9][24] The insights gained from studying proflavine's interactions with DNA have been instrumental in the development of more sophisticated acridine derivatives for therapeutic use.[4][13]

For example, modifications to the core acridine structure can:

-

Enhance DNA Binding Affinity: The addition of side chains can create additional points of contact with the DNA, increasing the binding constant.

-

Improve Selectivity: Modifications can be made to target specific DNA sequences, such as G-quadruplexes found in telomeres, which are a target for anticancer drugs.[25]

-

Modulate Pharmacokinetic Properties: Altering the molecule's solubility and other properties can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Proflavine also serves as a fluorescent stain in cellular imaging, allowing for the visualization of cell nuclei.[19][26][27] Its ability to readily pass through cell membranes and intercalate into nuclear DNA provides strong nuclear contrast, aiding in the identification of cellular morphology.[16]

Conclusion and Future Directions

This compound remains a cornerstone model compound for the study of acridine derivatives. Its well-defined chemical properties and predictable DNA intercalation mechanism provide a robust platform for validating experimental techniques and for understanding the fundamental principles that govern drug-DNA interactions. The knowledge gleaned from proflavine continues to inform the rational design of new acridine-based compounds with enhanced therapeutic efficacy and reduced toxicity for a range of diseases, from bacterial infections to cancer. Future research will likely continue to leverage proflavine as a benchmark while exploring novel acridine conjugates and their interactions with more complex biological targets.[4]

References

-

Macsen Labs. This compound | Structure, Uses & Side Effects.

-

Aslanoglu, M. (2006). Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA. Analytical Sciences, 22(3), 439-443.

-

Aslanoglu, M. (2006). Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA. Analytical Sciences, 22(3), 439-443.

-

Gatasheh, M. K., et al. (2021). Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals. Toxicology Reports, 8, 1246-1254.

-

Wilson, J. N., et al. (2013). Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA. Organic & Biomolecular Chemistry, 11(34), 5649-5657.

-

Aslanoglu, M. (2006). Electrochemical and spectroscopic studies of the interaction of proflavine with DNA. Analytical Sciences, 22(3), 439-443.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 43833377, this compound.

-

Basu, A., & Kumar, G. S. (2015). Thermodynamic characterization of proflavine–DNA binding through microcalorimetric studies. The Journal of Chemical Thermodynamics, 87, 1-7.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7099, Proflavine.

-

Adoo, K. Proflavine Hemisulfate Anti-infection chemical.

-

ChemicalBook. Proflavine hemisulfate.

-

Szymanska, A., et al. (2000). Synthesis and Photophysics of Acridine Derivatives. Chemistry of Heterocyclic Compounds, 36(7), 914-921.

-

TargetMol. Proflavine Hemisulfate.

-

Patil, S. A., et al. (2023). Synthesis, Characterisation and Anticancer Study of Acridine derivatives. Journal of Drug Delivery and Therapeutics, 13(9-S), 116-121.

-

Grzybowski, J., et al. (2013). Modulation of acridine mutagen ICR191 intercalation to DNA by methylxanthines--analysis with mathematical models. Bioorganic & Medicinal Chemistry, 21(11), 3191-3201.

-

Laha, D., et al. (2014). Spectroscopic and Thermodynamic Insights into the Interaction between Proflavine and Human Telomeric G-Quadruplex DNA. The Journal of Physical Chemistry B, 118(38), 11143-11152.

-

Cieplak, P., & Kollman, P. A. (1988). Molecular mechanical simulations on double intercalation of 9-amino acridine into d(CGCGCGC) X d(GCGCGCG): analysis of the physical basis for the neighbor-exclusion principle. Proceedings of the National Academy of Sciences, 85(16), 5734-5738.

-

Muriithi, L. (2022). Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents. St. Lawrence University Scholars.

-

Shashi, R., et al. (2021). Synthesis and Crystal Structure Analysis of Acridine Derivatives. ResearchGate.

-

ResearchGate. (A) Fluorescence quenching experiments of proflavine (5 μM) at...

-

PharmaCompass. Proflavine.

-

Halder, S., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7381.

-

Wang, D., et al. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. International Journal of Molecular Sciences, 23(23), 14695.

-

Wikipedia. Acridine.

-

Miranda, T. G., et al. (2024). Interactions between DNA and the acridine intercalator: A computational study. ResearchGate.

-

National Cancer Institute. Definition of proflavine hemisulfate.

-

Gatasheh, M. K., et al. (2017). Proflavine an acridine DNA intercalating agent and strong antimicrobial possessing potential properties of carcinogen. Karbala International Journal of Modern Science, 3(3), 194-200.

-

Fedorocko, P., et al. (2019). Proflavine/acriflavine derivatives with versatile biological activities. Journal of Applied Toxicology, 39(10), 1349-1361.

-

Al-Trawneh, M. H., et al. (2019). Medicinal chemistry of acridine and its analogues. RSC Medicinal Chemistry, 10(3), 346-370.

-

Pierce, S. P., et al. (2015). Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. PLoS One, 10(5), e0125333.

-

Pierce, S. P., et al. (2015). Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. PLoS One, 10(5), e0125333.

-

Gatasheh, M. K., et al. (2017). Proflavine an acridine DNA intercalating agent and strong antimicrobial possessing potential properties of carcinogen. Karbala International Journal of Modern Science, 3(3), 194-200.

-

Li, H., et al. (2022). Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. Bioorganic Chemistry, 129, 106185.

-

Pierce, S. P., et al. (2015). Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. PLoS One, 10(5), e0125333.

-

Patsnap. Proflavine - Drug Targets, Indications, Patents.

-

de Oliveira, R. C., et al. (2025). The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy. Fine Chemical Engineering, 6(2), 297.

-

Li, H., et al. (2022). Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. Bioorganic Chemistry, 129, 106185.

-

Voicescu, M., et al. (2020). Proflavin – based biomimetic systems: fluorescence emission monitoring and antioxidant activity assessment. Semantic Scholar.

-

Chen, Y.-C., et al. (2024). Environmentally driven symmetry-breaking quenches dual fluorescence in proflavine. arXiv.

-

Singh, T., & Mukhopadhyay, R. (2019). Structure and dynamics of proflavine association around DNA. Physical Chemistry Chemical Physics, 21(34), 18693-18702.

Sources

- 1. View of SYNTHESIS AND PHOTOPHYSICS OF АCRIDINE DERIVATIVES [hgs.osi.lv]

- 2. Acridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Proflavine/acriflavine derivatives with versatile biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 8. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macsenlab.com [macsenlab.com]

- 10. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C26H24N6O4S | CID 43833377 - PubChem [pubchem.ncbi.nlm.nih.gov]